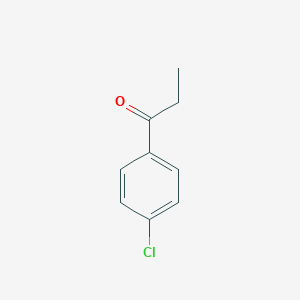![molecular formula C10H19NO4 B124812 (R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid CAS No. 145682-38-8](/img/structure/B124812.png)
(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid is a chiral amino acid derivative. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a butylamino group attached to a propionic acid backbone. The compound’s chirality and functional groups make it an interesting subject for various chemical and biological studies.
科学的研究の応用
Chemistry
In chemistry, ®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. Its structure allows it to mimic natural amino acids, making it useful in biochemical assays.
Medicine
In medicine, derivatives of ®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid typically involves the protection of amino acids and subsequent esterification. One common method includes the use of tert-butanol and boron trifluoride etherate as catalysts . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
化学反応の分析
Types of Reactions
®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives.
作用機序
The mechanism of action of ®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- (S)-2-[[(S)-1-(Ethoxycarbonyl)butyl]amino]propionic acid
- ®-2-[[®-1-(Methoxycarbonyl)butyl]amino]propionic acid
- ®-2-[[®-1-(Ethoxycarbonyl)ethyl]amino]propionic acid
Uniqueness
®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid is unique due to its specific combination of functional groups and chirality. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
特性
IUPAC Name |
(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAVXHAOCLQBF-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
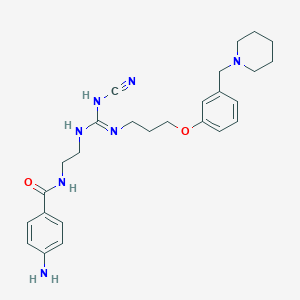
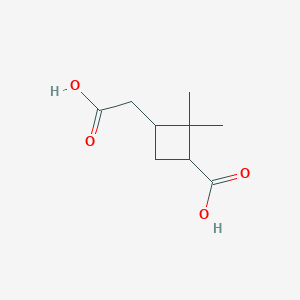
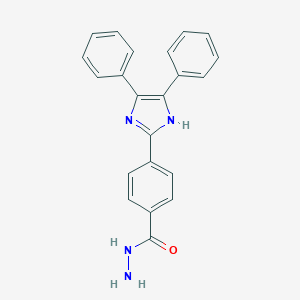


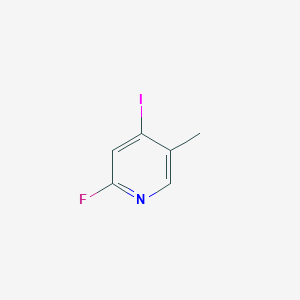
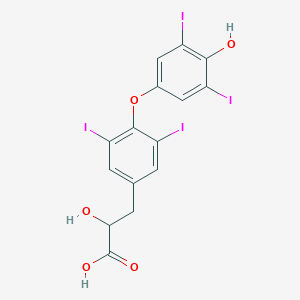
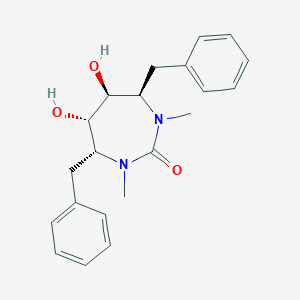
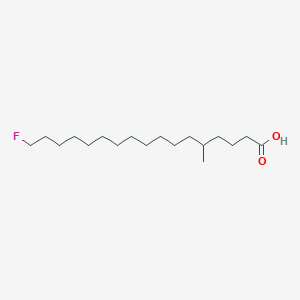
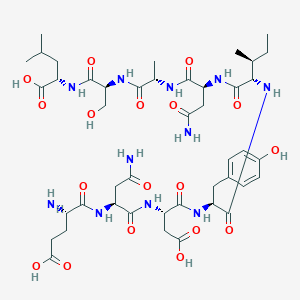

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
